molecular formula C27H28N4O5S B15284251 4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile

4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B15284251
M. Wt: 520.6 g/mol
InChI Key: NZUYHCWMKUQIHA-UHFFFAOYSA-N
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Description

4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves multiple steps. One common method includes the reaction of 2-methyl-4-(4-morpholinylsulfonyl)aniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a dioxo compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O5S

Molecular Weight

520.6 g/mol

IUPAC Name

6-hydroxy-4-methyl-5-[(2-methyl-4-morpholin-4-ylsulfonylphenyl)iminomethyl]-2-oxo-1-(2-phenylethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C27H28N4O5S/c1-19-16-22(37(34,35)30-12-14-36-15-13-30)8-9-25(19)29-18-24-20(2)23(17-28)26(32)31(27(24)33)11-10-21-6-4-3-5-7-21/h3-9,16,18,33H,10-15H2,1-2H3

InChI Key

NZUYHCWMKUQIHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N=CC3=C(N(C(=O)C(=C3C)C#N)CCC4=CC=CC=C4)O

Origin of Product

United States

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